2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid
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Overview
Description
2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its diverse biological activities and is often used in medicinal chemistry and drug discovery research. Its molecular formula is C6H8N4O2S, and it has a molecular weight of 200.221 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with methyl isothiocyanate under basic conditions to form the intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the compound under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog that lacks the carboxylic acid group.
5-Methyl-2-aminothiazole: Similar structure but without the aminoiminomethyl group.
2-Amino-4-thiazolecarboxylic acid: Lacks the methyl and aminoiminomethyl groups.
Uniqueness
2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C6H8N4O2S |
---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-(diaminomethylideneamino)-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N4O2S/c1-2-3(4(11)12)9-6(13-2)10-5(7)8/h1H3,(H,11,12)(H4,7,8,9,10) |
InChI Key |
VTRLVNDDKWUMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N=C(N)N)C(=O)O |
Origin of Product |
United States |
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